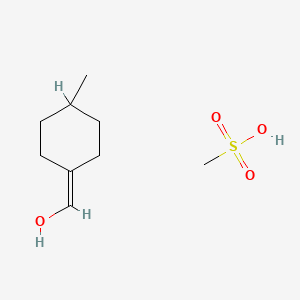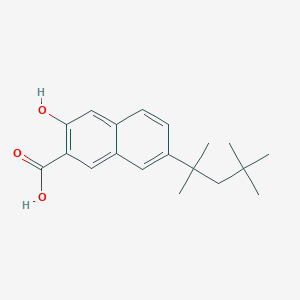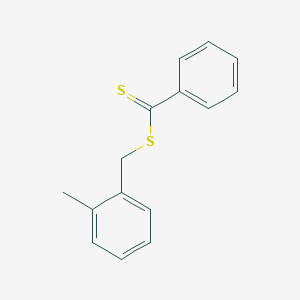![molecular formula C8H11O3P B14252652 Phosphonic acid, [(1S)-1-phenylethyl]- CAS No. 184535-62-4](/img/structure/B14252652.png)
Phosphonic acid, [(1S)-1-phenylethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(1S)-1-phenylethyl]- is an organic compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(1S)-1-phenylethyl]- can be synthesized through several methods. One common approach involves the reaction of phenylethylamine with phosphorus trichloride, followed by hydrolysis. Another method includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions (HCl) or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of phosphonic acids often involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(1S)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphinic acid derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted phenylethyl compounds .
Scientific Research Applications
Phosphonic acid, [(1S)-1-phenylethyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, [(1S)-1-phenylethyl]- involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property makes it effective in enzyme inhibition and as a chelating agent. The compound targets specific molecular pathways, disrupting normal biological processes and leading to its desired effects .
Comparison with Similar Compounds
Phosphonic acid, [(1S)-1-phenylethyl]- can be compared with other similar compounds, such as:
Phosphorous acid (H3PO3): Similar in structure but differs in its oxidation state and reactivity.
Phenylphosphonic acid: Shares the phenyl group but has different substituents on the phosphorus atom.
Phosphinic acid derivatives: These compounds have a similar phosphorus core but differ in their substituents and reactivity.
Phosphonic acid, [(1S)-1-phenylethyl]- stands out due to its unique combination of a phenylethyl group and a phosphonic acid moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
184535-62-4 |
|---|---|
Molecular Formula |
C8H11O3P |
Molecular Weight |
186.14 g/mol |
IUPAC Name |
[(1S)-1-phenylethyl]phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11)/t7-/m0/s1 |
InChI Key |
XBMUHYIMRYHJBA-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)P(=O)(O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)


![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
